Product packaging for Bromobenzene(Cat. No.:CAS No. 52753-63-6)

Bromobenzene

Cat. No.: B7761487
CAS No.: 52753-63-6
M. Wt: 157.01 g/mol
InChI Key: QARVLSVVCXYDNA-UHFFFAOYSA-N
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Description

Bromobenzene (CAS 108-86-1) is an aromatic organic compound with the formula C₆H₅Br, characterized as a colorless to yellow liquid with a pleasant aromatic odor . It is a versatile building block in organic synthesis, primarily used as a precursor for phenylmagnesium bromide (a Grignard reagent), which is essential for forming new carbon-carbon bonds . Its applications extend to serving as a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty chemicals . In a research context, this compound is also a well-studied model compound for investigating hepatotoxicity . Its toxicity is mediated by metabolic activation via cytochrome P450, leading to the formation of a reactive 3,4-epoxide intermediate . This epoxide is normally detoxified by conjugation with glutathione (GSH); cytotoxicity is observed when this pathway is overwhelmed, leading to glutathione depletion and covalent binding to cellular macromolecules . This compound is flammable with a flash point of 51°C (124°F) and is insoluble in water . Proper laboratory handling should include the use of appropriate personal protective equipment (PPE) and operations within a fume hood . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br B7761487 Bromobenzene CAS No. 52753-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromobenzene
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InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

QARVLSVVCXYDNA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)Br
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Molecular Formula

C6H5Br
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DSSTOX Substance ID

DTXSID5024637
Record name Bromobenzene
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Molecular Weight

157.01 g/mol
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Physical Description

Mobile clear colorless liquid with a pungent odor. Flash point 124 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. A skin irritant., Clear liquid with a pungent odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

313 °F at 760 mmHg (NTP, 1992), boiling point equals 313 °F, 156.2 °C @ 760 MM HG, Boiling point: 132.3 °C @ 400 mm Hg; 110.1 °C @ 200 mm Hg; 68.6 °C @ 40 mm Hg; 53.8 °C @ 20 mm Hg; 40.0 °C @ 10 mm Hg; 27.8 °C @ 5 mm Hg; 2.9 °C @ 1 mm Hg, 156.2 °C
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Flash Point

123.8 °F (NTP, 1992), Flash point equals 124 °F, 51 °C (124 °F) (CLOSED CUP), 51 °C c.c.
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), MISCIBLE WITH CHLOROFORM, BENZENE, PETROLEUM HYDROCARBONS; SOL IN ALCOHOL (10.4 G/100 G @ 25 °C), IN ETHER (71.3 G/100 G @ 25 °C); PRACTICALLY INOL IN WATER (0.045 G/100 G @ 30 °C), SOL IN CARBON TETRACHLORIDE, Miscible with most organic solvents; insoluble in water, Very soluble in ethanol, ethyl ether, and benzene, Solubility in water = 410 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.04
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Density

1.49 at 77 °F (USCG, 1999) - Denser than water; will sink, @ 10 °C/4 °C: 1.5083; @ 15 °C/4 °C: 1.5017; @ 20 °C/4 °C: 1.4952; @ 30 °C/4 °C: 1.4815; @ 71 °C/4 °C: 1.426; @ 0 °C/4 °C: 1.5220, Relative density (water = 1): 1.5
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Vapor Density

5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.41 (AIR= 1), Relative vapor density (air = 1): 5.41
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Vapor Pressure

5 mmHg at 82 °F ; 10 mmHg at 104 °F; 20 mmHg at 128.8 °F (NTP, 1992), 4.18 [mmHg], 4.18 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 0.55
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Color/Form

MOBILE LIQUID, Heavy, mobile, colorless liquid

CAS No.

108-86-1, 52753-63-6
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Melting Point

-24 °F (NTP, 1992), -30.6 °C (SOLIDIFIES), -30.7 °C
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Advanced Synthetic Methodologies for Bromobenzene and Its Derivatives

Green and Sustainable Synthesis Approaches

The development of environmentally benign and efficient methods for the synthesis of bromobenzene (B47551), a crucial intermediate in the chemical industry, has become a significant focus of research. Traditional methods often involve harsh reagents and produce substantial waste, prompting the shift towards greener alternatives. These modern approaches prioritize the use of safer reagents, milder reaction conditions, and the reduction of by-products.

In-situ Generation of Active Bromine Species for Aromatic Bromination

A key strategy in greening the synthesis of this compound is the in-situ generation of highly reactive bromine species. This approach avoids the direct use of hazardous molecular bromine and allows for better control over the reaction. nih.gov The core principle involves generating the active brominating agent, such as hypobromous acid (HOBr), directly within the reaction mixture. patsnap.comgoogle.comgoogle.com This method has been shown to be effective for the bromination of various aromatic compounds. researchgate.net

Eco-friendly processes have been developed that employ water-soluble brominating reagents as the bromine source. google.comgoogle.com A common reagent is a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃), typically in a 2:1 molar ratio. google.comias.ac.in This solid, easy-to-handle reagent is dissolved in water, creating a safer alternative to liquid bromine. ias.ac.ingoogleapis.com The concentration of this brominating reagent in water can range from 15% to 50%, with a preferred range of 20% to 40% for effective bromination. google.com The active bromine species, hypobromous acid, is then generated in-situ from this aqueous solution. patsnap.comgoogle.comgoogle.com

The in-situ generation of hypobromous acid from the water-soluble brominating reagent is achieved through activation with a mineral acid. patsnap.comgoogle.comgoogle.com Acids such as sulfuric acid, hydrochloric acid, or perchloric acid are slowly added to the reaction mixture containing benzene (B151609) and the aqueous brominating reagent. google.comgoogle.com The addition of the acid is a critical step in activating the brominating reagent to form the reactive species that will then react with benzene. google.com The reaction is typically carried out at elevated temperatures, ranging from 50°C to the boiling point of benzene (around 80°C), under atmospheric pressure. google.com Research has shown that reaction temperature significantly impacts the yield of this compound. At temperatures below 40°C, the reaction is very slow, yielding only about 50% this compound after 48 hours. Increasing the temperature to around 65°C boosts the yield to approximately 75%, and further raising it to the boiling point of benzene can achieve yields of about 90%. google.com High yields are particularly noted when using sulfuric acid with five or more equivalents of benzene per bromine atom. google.com

Acid UsedTemperature (°C)Reaction Time (h)Yield (%)
Sulfuric Acid7040~90
Perchloric Acid8040~90
Hydrochloric AcidRefluxNot SpecifiedHigh

This table presents data on this compound synthesis using different mineral acids for activation. Data sourced from various eco-friendly synthesis processes. google.comgoogle.com

A significant advantage of these green synthetic methods is the minimization of by-products, particularly polybrominated compounds like dithis compound. patsnap.comgoogle.com Traditional direct bromination of benzene often leads to the formation of p-dithis compound as a significant by-product, making it difficult to control the yield of the desired monothis compound. alfa-chemistry.com The in-situ generation of hypobromous acid allows for a more selective reaction, leading to a higher yield of this compound and only negligible amounts of dithis compound. google.com Furthermore, the main by-products of this eco-friendly process are simple, non-hazardous inorganic salts, which are more easily managed and disposed of compared to the toxic and corrosive wastes generated in conventional methods. google.comresearchgate.netnih.gov Methods for the comprehensive utilization of by-product multiple-substituted bromobenzenes have also been developed, involving a halogenation transfer reaction with benzene and a catalyst to convert them back into this compound with a high conversion rate. google.com

Mineral Acid Activation Strategies

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of this compound synthesis. While traditional methods rely on Lewis acid catalysts like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), research is now geared towards developing more sustainable and effective catalytic systems. patsnap.comwikipedia.orgnbinno.com

The pursuit of green chemistry has spurred the development of novel and environmentally friendly catalysts for bromination reactions. One such example is the use of modified carboxymethyl cellulose-iron as a catalyst for the bromination of deuterated benzene, which has been reported to improve both yield and deuteration rate while avoiding the use of toxic catalysts. patsnap.com

In the realm of cross-coupling reactions, where this compound is a key substrate, palladium-based catalysts are highly effective. jsynthchem.commdpi.com To address the high cost of palladium, a significant focus has been on developing heterogeneous catalysts where palladium nanoparticles are supported on materials like magnetic nanocores (e.g., Fe₂O₄) or graphene. jsynthchem.commdpi.com These nanocatalysts offer high activity and can be easily recovered using an external magnetic field and reused multiple times without a significant loss in efficiency. jsynthchem.com For instance, a Pd@graphene nanocatalyst, synthesized using a plant extract as a reducing and stabilizing agent, has shown excellent catalytic activity in Suzuki-Miyaura cross-coupling reactions of this compound in water, an environmentally benign solvent. mdpi.com Multimetallic catalysis, combining two different metal catalysts like nickel and palladium, has also emerged as a method for the selective cross-coupling of aryl bromides with other aryl electrophiles. nih.gov

CatalystReaction TypeKey Advantages
Modified carboxymethyl cellulose-ironBromination of deuterated benzeneImproved yield and deuteration rate, avoids toxic catalysts. patsnap.com
Pd/Fe₂O₄ nanocatalystSuzuki-Miyaura cross-couplingHigh activity, recyclable and reusable, minimizes reliance on expensive noble metals. jsynthchem.com
Pd@Graphene nanocatalystSuzuki-Miyaura cross-couplingGreen synthesis, excellent activity in water, reusable. mdpi.com
(Bpy)NiBr₂ and (dppp)PdCl₂Cross-Ullman reactionHigh cross-selectivity for forming biaryls. nih.gov

This table summarizes various novel and eco-friendly catalysts used in the synthesis and reactions of this compound and its derivatives.

Application of Modified Carboxymethyl Cellulose-Iron Catalysts

Recent advancements in green chemistry have led to the exploration of environmentally benign catalysts for bromination reactions. One such development is the use of modified carboxymethyl cellulose-iron as a catalyst. patsnap.com This catalytic system has been reported to improve both the yield and the rate of deuteration in the bromination of deuterated benzene with elemental bromine. patsnap.com The use of a cellulose-based catalyst, a renewable biopolymer, in conjunction with an earth-abundant metal like iron presents an eco-friendly alternative to traditional, often toxic, catalysts. patsnap.comrsc.org

The modification of carboxymethyl cellulose (B213188) (CMC) can involve processes like oxidation to enhance its reactivity and functionality. bibliotekanauki.pl By creating nanocomposites, for instance with iron oxide nanoparticles, the cellulose matrix can act as a support for the catalytically active metal species. rsc.org This approach avoids the use of harsh reaction conditions and contributes to the development of more sustainable synthetic routes in chemical manufacturing. patsnap.com

Non-Catalytic Bromination of Benzene for this compound Production

While the bromination of benzene typically requires a Lewis acid catalyst, studies have shown that the reaction can proceed without a catalyst under specific conditions. ic.ac.ukimperial.ac.uk This non-catalytic pathway requires high concentrations of bromine, typically in the range of 5 to 14 M, to occur at ambient temperatures. researchgate.netnih.gov The primary product is this compound, with only minor amounts (<2%) of addition products like tetrabromocyclohexanes and hexabromocyclohexanes being formed. nih.gov

Experimental and computational studies have provided insight into the mechanism of this reaction. The process is characterized by an unusually high kinetic order in bromine, suggesting the involvement of multiple bromine molecules in the rate-determining step. researchgate.netnih.gov The proposed mechanism involves the formation of a large bromine cluster (e.g., Br₈) that acts in multiple roles: as a Br⁺ donor, as a base to accept the proton from the benzene ring, and as a stabilizing agent for the transition state. nih.gov This concerted, asynchronous transition state overcomes the high activation energy associated with disrupting benzene's aromaticity without the aid of a catalyst. ic.ac.uknih.gov

Kinetic Data for Non-Catalytic Bromination of Benzene nih.gov
ParameterValueTemperature
Kinetic Order in Bromine4.8 ± 0.06298 K
Kinetic Order in Bromine5.6 ± 0.11273 K
Inverse Deuterium Isotope Effect (kH/kD) using D₆-Benzene0.97 ± 0.03298 K

Process Optimization for Enhanced Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproducts and costs. Key factors include temperature control, reaction time, and the use of reagents and catalysts. alfa-chemistry.comgoogle.com

The development of eco-friendly processes often involves generating the reactive brominating species, such as hypobromous acid, in situ from a water-soluble reagent. patsnap.comgoogle.com This approach avoids handling hazardous liquid bromine directly. google.com Process parameters in such systems are carefully controlled to maximize output.

Example Industrial Process Parameters for this compound Synthesis patsnap.com
ParameterValue (Embodiment 1)Value (Embodiment 2)
Benzene320 kg330 kg
Iron Powder (Catalyst)90 kg100 kg
Bromine640 kg650 kg
Initial Temperature25°C30°C
Bromine Addition Time6 hours6 hours
Final Reaction Temperature70°C75°C
Reaction Time at Final Temp.2 hours2 hours

Further optimization strategies include the use of phase transfer catalysts to improve mixing between aqueous and organic layers and the controlled rate of acid addition to prevent the disproportionation of the reactive intermediates. google.comgoogle.com

Functional Group Interconversion and Derivative Synthesis

Sandmeyer Reaction and its Variants for Aryl Bromide Synthesis

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the synthesis of aryl halides, including this compound, from aryl diazonium salts. geeksforgeeks.orgwikipedia.org Discovered by Traugott Sandmeyer in 1884, this reaction allows for the substitution of an aromatic amino group with a wide range of nucleophiles, such as halides and cyanides, through the use of a copper(I) salt catalyst. wikipedia.orgmasterorganicchemistry.com This transformation is particularly valuable because it enables substitution patterns that are often difficult to achieve through direct electrophilic aromatic substitution. adda247.com

Classical Diazotization and Cuprous Bromide Methodologies

The classical Sandmeyer reaction for producing this compound is a two-step process. alfa-chemistry.combyjus.com The first step is diazotization, where a primary aromatic amine, such as aniline, is treated with nitrous acid at low temperatures (typically 0–5 °C) to form a relatively stable aryl diazonium salt. geeksforgeeks.orggoogle.com The nitrous acid is usually generated in situ from sodium nitrite (B80452) and a strong acid, like hydrobromic acid (HBr). geeksforgeeks.org

Novel Radical Mechanisms in Sandmeyer-Type Reactions

The long-proposed radical mechanism of the Sandmeyer reaction has been substantiated by numerous studies. royalsocietypublishing.orgbohrium.com It is now understood to be an example of a radical-nucleophilic aromatic substitution. byjus.comlibretexts.org The mechanism is initiated by a single electron transfer (SET) from the copper(I) catalyst to the aryl diazonium ion. byjus.comjk-sci.com

This electron transfer generates an aryl diazonium radical and a copper(II) species. jk-sci.com The diazonium radical is unstable and rapidly decomposes, releasing a molecule of dinitrogen (N₂) and forming a highly reactive aryl radical. byjus.comjk-sci.com This aryl radical then abstracts a bromine atom from the copper(II) bromide complex, yielding the final product, this compound, and regenerating the copper(I) catalyst, which can then participate in another catalytic cycle. byjus.comjk-sci.com The detection of biaryl byproducts in some Sandmeyer reactions provides strong evidence for the existence of these free aryl radical intermediates. libretexts.org This mechanistic understanding has spurred the development of novel Sandmeyer-type reactions, such as borylation and trifluoromethylation, which also proceed via radical pathways. pku.edu.cnnih.gov

Impact of Reaction Conditions on Isomer Selectivity in Bromination

The regioselectivity of the electrophilic bromination of substituted benzenes is a critical aspect of synthetic chemistry, as it dictates the isomeric purity of the resulting products. In the case of producing dibromobenzenes from this compound, the directing effect of the initial bromo substituent predisposes the ring to substitution at the ortho and para positions. However, the precise ratio of these isomers can be significantly influenced by the specific reaction conditions employed. Key parameters that allow for the selective synthesis of a desired isomer include solvent polarity and reaction temperature.

The polarity of the solvent medium can play a pivotal role in directing the outcome of the bromination of this compound. Research has demonstrated that adjusting solvent polarity can systematically shift the product distribution between ortho- and para-dithis compound.

A study investigating the bromination of this compound found that increasing the polarity of the solvent favors the formation of the para isomer, p-dithis compound. chemicalbook.com Conversely, conducting the reaction in a less polar environment leads to an increase in the proportion of the ortho isomer, o-dithis compound. chemicalbook.com This effect was clearly demonstrated in a solvent system using dichloromethane (B109758) (CH₂Cl₂) where the polarity was systematically increased by the addition of an ionic liquid. In this specific system, the yield of p-dithis compound could be maximized to 92.02% with the addition of 2% by weight of the ionic liquid, highlighting the significant influence of the solvent's electrical properties on the reaction's regioselectivity. chemicalbook.com

The underlying principle relates to the differential stabilization of the transition states leading to the ortho and para products. A more polar solvent can better stabilize the more polar transition state, which is typically the one leading to the para isomer due to its greater symmetry and charge separation.

The following table summarizes the observed trend in isomer distribution as a function of solvent polarity during the bromination of this compound.

Effect of Solvent Polarity on Dithis compound Isomer Distribution

Relative Solvent Polarity Predominant Isomer Observations
Low o-Dithis compound Favored in less polar environments.
High p-Dithis compound Yield increases with rising solvent polarity. chemicalbook.com

Temperature is a fundamental parameter in controlling the selectivity of sequential (series) reactions, such as the formation of dithis compound from this compound. In electrophilic aromatic substitution, temperature control is crucial for managing both the rate of reaction and the distribution of isomeric products.

Generally, lower reaction temperatures favor higher selectivity towards the para isomer in electrophilic bromination reactions. mdpi.com This is because the formation of the para isomer often proceeds through a transition state with a lower activation energy compared to the ortho isomer, a difference that is more effectively exploited at reduced temperatures. One study noted that an electrophilic aromatic bromination conducted at the lowest effective temperature exhibited high para/ortho selectivity, forming only the para isomer, whereas the ortho isomer was formed when the reaction was performed at a higher temperature. mdpi.com

In the context of gas-phase bromination of halogenobenzenes over a wide temperature range (200-500°C), it has been observed that the para-ortho substitution pattern is maintained. researchgate.net For the bromination of phenol, a related substrate, the ratio of ortho to para product was found to increase with rising temperature. researchgate.net This suggests that higher thermal energy can help overcome the slightly higher activation barrier for ortho substitution, leading to a product mixture that is less selective and more statistically distributed. Controlling the temperature is also essential to prevent further, undesired bromination reactions that could lead to tri- or poly-substituted products.

The table below illustrates the general effect of temperature on the isomer selectivity in the bromination of an activated benzene ring.

Influence of Temperature on Ortho/Para Isomer Selectivity

Reaction Temperature Isomer Selectivity Rationale
Low High para-selectivity The reaction favors the pathway with the lowest activation energy, leading predominantly to the para product. mdpi.com

Mechanistic Investigations of Bromobenzene Reactivity

Organometallic Transformations and Carbon-Carbon Bond Formation

The carbon-bromine bond in bromobenzene (B47551) is a versatile functional group for creating carbon-centered nucleophiles or for engaging in catalytic cycles that forge new C-C bonds. The polarity of the C-Br bond, with an electrophilic carbon atom, predisposes it to react with metals and metal complexes, initiating a wide range of synthetic transformations. patsnap.comlibretexts.org

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields phenylmagnesium bromide (PhMgBr), a Grignard reagent. wikipedia.orgprepchem.com This synthesis is a classic example of organometallic reagent formation.

Synthesis and Mechanism: The formation of phenylmagnesium bromide proceeds by treating this compound with magnesium turnings. wikipedia.org The mechanism is believed to involve single electron transfer from the magnesium metal to the this compound. A small amount of iodine is often used to activate the magnesium surface, which is typically coated with a passivating layer of magnesium oxide. wikipedia.orgprepchem.commnstate.edu The reaction must be conducted under strictly anhydrous conditions, as the highly basic Grignard reagent will readily react with any protic source, such as water, to produce benzene (B151609). mnstate.edu

A common side product is biphenyl (B1667301), which can form from the coupling of two phenyl radicals during the reaction. mnstate.edu

Reactivity: Phenylmagnesium bromide is a powerful synthetic tool, acting as a strong nucleophile and a base. wikipedia.org The phenyl group effectively functions as a carbanion synthon ("Ph⁻"). wikipedia.org Its utility in carbon-carbon bond formation is extensive. For instance, it reacts with various carbonyl compounds. With ketones like benzophenone, it undergoes nucleophilic addition to the carbonyl carbon, followed by an acidic workup, to produce tertiary alcohols such as triphenylmethanol. miracosta.edu Reaction with carbon dioxide (in the form of dry ice) followed by an acidic workup yields benzoic acid. wikipedia.orgmiracosta.eduorgosolver.com It can also be used to synthesize other organometallic compounds, such as triphenylphosphine (B44618) from phosphorus trichloride. wikipedia.org

Table 1: Selected Reactions of Phenylmagnesium Bromide

ElectrophileProduct after Acidic WorkupReaction Type
BenzophenoneTriphenylmethanolNucleophilic Addition
Carbon Dioxide (CO₂)Benzoic AcidCarboxylation
Phosphorus Trichloride (PCl₃)TriphenylphosphineNucleophilic Substitution

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-C bonds using aryl halides like this compound. libretexts.orgresearchgate.net These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, offer a precise and efficient means of constructing biaryl systems and other complex structures. libretexts.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron compound, typically a boronic acid like phenylboronic acid, in the presence of a palladium(0) catalyst and a base. researchgate.netatlasofscience.org The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Stille Coupling: The Stille reaction is mechanistically similar to the Suzuki coupling but uses an organotin reagent. This compound is coupled with an organostannane, such as tributylphenylstannane, catalyzed by a Pd(0) species. libretexts.orgnih.gov The catalytic cycle also proceeds through oxidative addition, transmetalation, and reductive elimination to yield the cross-coupled product. libretexts.org

Heck Reaction: Unlike the Suzuki and Stille reactions, the Heck reaction couples this compound with an alkene, such as styrene (B11656) or an acrylate, in the presence of a Pd(0) catalyst and a base. libretexts.orgtandfonline.com The mechanism differs significantly as it does not involve a transmetalation step. libretexts.org The key steps are:

Oxidative Addition: Pd(0) adds to this compound to form a Pd(II)-aryl complex. libretexts.org

Migratory Insertion (Syn-Addition): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

Beta-Hydride Elimination (Syn-Elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

Catalyst Regeneration: The base promotes the reductive elimination of H-Br from the palladium-hydride complex, regenerating the active Pd(0) catalyst. libretexts.org

The choice of ligand coordinated to the palladium center is crucial for the success and selectivity of the Heck reaction, particularly when using less reactive aryl halides like this compound. tandfonline.com Ligands, often phosphines, stabilize the palladium catalyst and influence its electronic and steric properties.

In reactions with electronically unbiased alkenes, controlling regioselectivity (i.e., linear vs. branched product) is a significant challenge. rsc.org The nature of the ligand plays a key role. Bidentate ligands can favor a "cationic pathway" that leads to higher branched selectivity, especially with electron-rich alkenes, by creating a more charged intermediate that influences the alkene insertion step. rsc.org In contrast, monodentate phosphine (B1218219) ligands like triphenylphosphine are commonly used, but bulky phosphine ligands are often required to activate the C-Br bond in this compound effectively. tandfonline.comresearchgate.net Some modern protocols have explored cost-effective N-phenyl urea (B33335) as an alternative to expensive phosphine ligands. tandfonline.com

Table 2: Influence of Ligands on Heck Reaction Yields (Illustrative)

Aryl HalideAlkenePalladium SourceLigandYield (%)
This compoundStyrenePd(OAc)₂Triphenylphosphine (PPh₃)Good to Excellent
This compoundEthyl AcrylatePd(OAc)₂Tri(o-tolyl)phosphineHigh
4-Bromoanisole2-Ethylhexyl AcrylatePd(OAc)₂N-Phenyl Urea74% (gram scale) tandfonline.com
This compoundStyrenePd(OAc)₂TriphenylphosphiteHigh researchgate.net

The reductive homocoupling of this compound results in the formation of biphenyl. This transformation can be achieved using various transition metal catalysts, most notably nickel and iron complexes. acs.orgdatapdf.com

One method involves an iron-catalyzed reaction where this compound is treated with magnesium metal and an iron(III) acetylacetonate (B107027) [Fe(acac)₃] precatalyst in THF at room temperature. datapdf.com The mechanism is thought to involve a redox cycle where the active catalyst facilitates the coupling. datapdf.com

Nickel-catalyzed homocoupling has also been studied in detail. acs.org A proposed mechanism with a [Ni(cod)(bpy)] complex involves the oxidative addition of two this compound molecules to the nickel center, followed by a reductive elimination step that forms biphenyl and regenerates the active nickel catalyst. acs.orgresearchgate.net Rhodium catalysts have also been shown to effectively promote the one-pot homocoupling of this compound in the presence of magnesium to form biphenyl in high yield. beilstein-journals.org

Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. Nucleophilic aromatic substitution (SₙAr) on this compound is difficult and typically requires forcing conditions or specific mechanistic pathways. wikipedia.org

The standard SₙAr mechanism is an addition-elimination process. libretexts.org For this to occur at a reasonable rate, the aromatic ring must be "activated" by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (the bromine atom). wikipedia.orglibretexts.orgphiladelphia.edu.jo These groups stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. Since this compound lacks such activating groups, it is generally inert to this pathway under normal conditions. philadelphia.edu.jo

An alternative pathway for unactivated aryl halides like this compound is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. wikipedia.orgphiladelphia.edu.joyoutube.com This reaction requires a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. The base first abstracts a proton from the position ortho to the bromine, followed by the elimination of bromide ion to form the benzyne. The nucleophile then rapidly adds to one of the carbons of the new triple bond, and subsequent protonation gives the substituted product. youtube.com

Transition Metal-Catalyzed Coupling Reactions of this compound

Ligand Effects and Catalyst Optimization in Heck Reactions

This section delves into the photochemical and electrochemical reactivity of this compound, exploring the intricate mechanisms that govern its transformation under the influence of light and electric current.

Photodissociation Mechanisms of this compound

The photodissociation of this compound, particularly following excitation in the ultraviolet region, involves a complex interplay of electronic states and molecular dynamics. Upon absorbing a photon, the molecule is promoted to an excited electronic state, initiating a series of events that can lead to the cleavage of the carbon-bromine (C-Br) bond.

The photodissociation of this compound upon excitation at 266 nm is a rapid process. aip.orgaip.org Studies employing femtosecond pump-probe spectroscopy have revealed that the primary pathway involves the initial excitation to a bound singlet (π, π) state. diva-portal.orgnih.gov This is followed by a process known as predissociation, where the molecule transitions to a repulsive triplet (n, σ) state. diva-portal.orgnih.gov This transition is a key step leading to the cleavage of the C-Br bond.

The lifetime of the initially excited state in this compound is on the picosecond timescale. For instance, upon 266 nm excitation, this compound exhibits an indirect dissociation in 26 picoseconds. aip.org In a solution of acetonitrile, this decay is measured to be approximately 9 ± 1 picoseconds. researchgate.net The dissociation process is significantly faster in the condensed phase (solution) compared to the gas phase, a phenomenon attributed to solvent-induced symmetry perturbations that can enhance the rate of intersystem crossing. diva-portal.orgdiva-portal.org

The energy from the photon is not entirely converted into the translational energy of the fragments. In the photodissociation at 266 nm, about 47% of the available energy is partitioned into translational energy. aip.org The anisotropy parameter (β) at this wavelength has been determined to be approximately -0.7, which indicates that the dissociation is a fast process and the transition dipole moment is nearly perpendicular to the C-Br bond axis. aip.orgaip.org

The transition from the initially excited singlet state to the dissociative triplet state is facilitated by two crucial quantum mechanical phenomena: intersystem crossing (ISC) and spin-orbit coupling (SOC). diva-portal.orgfigshare.com Intersystem crossing is a radiationless process involving a transition between two electronic states with different spin multiplicities (in this case, from a singlet to a triplet state). researchgate.netacs.org

Spin-orbit coupling, which describes the interaction between an electron's spin and its orbital motion, is the primary mechanism that enables this "spin-forbidden" transition. figshare.comaip.org The presence of the heavy bromine atom in this compound significantly enhances the spin-orbit coupling, thereby increasing the probability of intersystem crossing to the repulsive triplet state. diva-portal.orgaip.org This is a key factor that differentiates the photochemistry of this compound from that of lighter halobenzenes like chlorobenzene, where the dissociation is much slower. aip.orgaip.org The rate of dissociation in monohalogenated aryl halides (chlorobenzene, this compound, iodobenzene) upon excitation at 266 nm increases with the increasing mass of the halogen atom, which directly correlates with the strength of the spin-orbit interaction. diva-portal.org

Theoretical calculations support the model of predissociation via a repulsive triplet state, which is reached through intersystem crossing from the initially excited singlet state. nih.govresearchgate.net While SOC is a major factor, recent studies also suggest that the activation of specific vibrational modes, particularly those involving out-of-plane motion, is necessary to overcome the energy barrier between the bound and repulsive states for dissociation to occur. figshare.com

The rate and pathways of this compound's photodissociation are significantly affected by the presence of other substituents on the benzene ring. diva-portal.org

Halogen Substituents:

Dibromobenzenes : The rate of predissociation in dibromobenzenes increases as the distance between the two bromine atoms decreases. diva-portal.org This is consistent with an increased spin-orbit interaction introduced by the second bromine atom. diva-portal.org For o- and m-dithis compound, two distinct dissociation channels are observed: a slower one attributed to predissociation from the S1 (π, π*) state via a repulsive triplet state, and a faster channel. researchgate.netnih.gov In contrast, p-dithis compound and 1,3,5-trithis compound (B165230) exhibit only the single, slower dissociation channel. researchgate.netresearchgate.net The emergence of the second, faster channel in the ortho and meta isomers is explained by a lowering of molecular symmetry along the dissociation coordinate, which opens up a new predissociation pathway. researchgate.netaip.org

Bromoiodobenzene : In molecules like bromoiodobenzene, the presence of the much heavier iodine atom further complicates the dynamics. Electron attachment studies show that the approaching electron preferentially attacks the less electronegative halogen, leading to the selective cleavage of the C-I bond. rsc.org

Bromofluorobenzenes : The introduction of fluorine atoms also influences the dissociation rate. While the specific position of the fluorine atom has a lesser effect, the number of fluorine substituents is more significant. researchgate.netacs.org An increase in the number of fluorine atoms leads to a lowering of a repulsive πσ* state relative to the bound ππ* state, which affects the dissociation dynamics. acs.org

Non-Halogen Substituents:

Methyl Group : Substituting a hydrogen atom with a methyl group (as in bromotoluene) also alters the photodissociation dynamics. The decreased lifetime of the excited state in methyl-substituted this compound is attributed to an increased density of coupled states introduced by the methyl group's internal rotational levels. diva-portal.org

The following table summarizes the observed dissociation lifetimes for this compound and some of its substituted derivatives upon UV excitation.

CompoundExcitation Wavelength (nm)Dissociation Lifetime (ps)Dissociation Channels
This compound 26626 aip.org1 (predissociation) researchgate.net
o-Dithis compound 266-2 researchgate.netnih.gov
m-Dithis compound 266-2 researchgate.netnih.gov
p-Dithis compound 26618.2 aip.org1 (predissociation) researchgate.net
1,3,5-Trithis compound 266-1 (predissociation) researchgate.netresearchgate.net
Intersystem Crossing and Spin-Orbit Coupling

Electrocarboxylation of this compound with Carbon Dioxide

Electrocarboxylation is an electrochemical method that utilizes an electric current to drive the reaction of an organic compound with carbon dioxide (CO₂), typically to form a carboxylic acid. In the case of this compound, this process offers a pathway to synthesize benzoic acid and its derivatives.

The general mechanism for the electrocarboxylation of aryl halides like this compound involves the reduction of the organic halide at the cathode. nih.gov This process typically involves a two-electron cleavage of the carbon-halogen bond to generate a carbanion intermediate (C₆H₅⁻). nih.gov This highly reactive carbanion then acts as a nucleophile, attacking a molecule of CO₂ to form the corresponding carboxylate. mdpi.combeilstein-journals.org

The efficiency and success of the electrocarboxylation of this compound are highly dependent on the choice of cathode material and the reaction conditions. Silver (Ag) has been identified as a particularly effective catalyst for this transformation. researchgate.netmdpi.com

Catalyst Performance: Silver cathodes exhibit significant electrocatalytic activity for the reductive cleavage of the C-Br bond in aromatic bromides. nih.govresearchgate.net This catalytic effect allows the reaction to proceed at a less negative potential than would otherwise be required, improving the energy efficiency of the process. mdpi.com In cyclic voltammetry studies, the electroreduction of this compound at a silver electrode shows a single irreversible peak corresponding to the reductive cleavage of the C-Br bond to form the carbanion intermediate. nih.gov

Faraday Efficiency: Faraday efficiency (FE) is a key metric for evaluating the performance of an electrochemical process. It represents the percentage of the total charge passed through the cell that is used for the desired reaction. In the electrocarboxylation of this compound to form methyl benzoate (B1203000) (in the presence of methanol), studies have shown that the Faraday efficiency is highly dependent on the applied potential.

One study, which coupled the electrosynthesis to a dye-sensitized photovoltaic system, demonstrated the potential for solar-driven CO₂ conversion. nih.govresearchgate.net The Faraday efficiency for producing methyl benzoate showed a trend of first increasing and then decreasing as the electrolysis potential became more negative. nih.govresearchgate.net The highest FE of 53.2% was achieved at a potential of -1.5 V (vs. Ag/AgI/I⁻). nih.govresearchgate.net At more negative potentials, competing reactions likely reduce the efficiency. When powered by two series-connected dye-sensitized photovoltaics, the system achieved a Faraday efficiency of 61.1%. nih.govresearchgate.netnih.gov

The table below shows the Faraday efficiency for methyl benzoate production at different applied potentials using a silver electrode. nih.govresearchgate.net

Applied Potential (V vs Ag/AgI/I⁻)Faraday Efficiency (%)
-1.338.9
-1.443.5
-1.553.2
-1.646.8
-1.740.4
-1.828.6

Computational Elucidation of Reaction Pathways

Quantum Chemical Calculations of Electrophilic Aromatic Substitution Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have provided profound insights into the mechanisms of electrophilic aromatic substitution (SEAr) reactions involving this compound. These computational studies help to elucidate the intricate details of reaction pathways, transition states, and intermediates that are often difficult to observe experimentally.

The generally accepted mechanism for electrophilic aromatic substitution involves the formation of a positively charged intermediate known as a σ-complex or arenium ion. researchgate.netlibretexts.org For the bromination of benzene, this process is typically catalyzed by a Lewis acid, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃), which polarizes the bromine molecule to create a potent electrophile. researchgate.netlibretexts.org

DFT calculations have been employed to model the reaction of benzene with bromine. For instance, calculations at the M06-2X/6-311+G(D) level of theory have been used to investigate the features of the reaction between benzene and bromine in the presence of aluminum bromide. researchgate.net These studies confirm the classical SEAr mechanism and have also explored the possibility of alternative pathways, such as the formation of 1,4-addition products. researchgate.net

Further computational work has focused on the finer details of the potential energy surface for SEAr reactions. It has been shown that for halogenation, the σ-complex is preceded by a π-complex, a non-covalently bonded species between the electrophile and the aromatic ring. diva-portal.org The nature of the rate-determining transition state (TS) is highly dependent on the specific halogen. For chlorination, the TS is structurally similar to the σ-complex, whereas for other electrophiles like the nitronium ion, it resembles the preceding π-complex. diva-portal.org

The role of the solvent in these reactions has also been a subject of computational investigation. A combination of ab initio metadynamics simulations and static DFT calculations has revealed that the reaction mechanism can shift between a concerted substitution and a stepwise addition-elimination pathway depending on the polarity of the solvent and its ability to stabilize the ionic Wheland intermediate. rsc.org

For the bromination of benzene, DFT calculations at the ωB97X-D/cc-pVTZ level of theory have been used to construct reaction profiles in the gas phase as well as in apolar (carbon tetrachloride) and polar (acetonitrile) implicit solvent models. rsc.org These calculations provide Gibbs free energy profiles for different potential pathways, such as 1,2-cis and 1,4-syn addition-elimination routes, helping to predict the most favorable reaction channel under different conditions. rsc.org

Table 2: Computationally Investigated Parameters in the Electrophilic Bromination of Benzene

Computational MethodSystem StudiedKey FindingsReference
M06-2X/6-311+G(D)Benzene + Br₂/AlBr₃Confirms classical SEAr mechanism; explores potential for 1,4-addition adducts. researchgate.net
Density Functional Theory (DFT)General SEAr (Halogenation)Identifies π-complex preceding the σ-complex; TS for chlorination resembles σ-complex. diva-portal.org
Static DFT and Ab initio MetadynamicsElectrophilic Chlorination of BenzeneDemonstrates solvent-induced crossover from addition-elimination to classical substitution mechanism. rsc.org
ωB97X-D/cc-pVTZBenzene + Br₂/HBrProvides Gibbs free energy profiles for 1,2-cis and 1,4-syn addition-elimination pathways in various solvents. rsc.org

Computational and Spectroscopic Characterization of Bromobenzene

Electronic Structure and Molecular Orbital Theory

Theoretical calculations, particularly those based on quantum mechanics, offer a detailed picture of the electronic properties of bromobenzene (B47551).

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools used to investigate the electronic structure of molecules. For this compound, these calculations have been employed to determine the energies of its ground and excited states, providing a foundation for interpreting experimental spectra. aip.orgresearchgate.net

High-resolution synchrotron-excited photoelectron spectra (PES) and 1-photon, ultraviolet (UV), and vacuum ultraviolet (VUV) absorption spectra of this compound have been analyzed with the support of ab initio configuration interaction (CI) and time-dependent density functional theory (TDDFT) calculations. aip.org These studies have led to significant advancements in the interpretation of the molecule's electronic transitions, including the identification of numerous Rydberg states for the first time. aip.orgnih.gov

Calculations have shown that the photodissociation of this compound at 266 nm is linked to nonadiabatic processes, involving intersystem crossings from a bound singlet excited state to a triplet excited state or internal conversion to the ground state. researchgate.net The equilibrium molecular structure of this compound has been determined using methods like the multi-configuration self-consistent field (MCSCF), which show good agreement with experimental substitution structures, although with slight variations in bond lengths such as the C-Br bond. researchgate.net

Theoretical studies have also explored the this compound cation (BrBz+). By using resonance-enhanced two-photon ionization, the electronic ground state of the cation can be prepared and then probed with X-rays. These experiments, complemented by DFT calculations, reveal how the bromine atom influences the carbon core-valence transitions.

Table 1: Calculated and Experimental Ionization Energies (IE) for this compound

Ionization EnergyExperimental Value (eV) aip.org
IE₁ (X state)8.9976(7)
IE₂ (A state)9.663
IE₃ (B state)10.6406(7)
IE₄ (C state)11.188

This table presents the experimentally determined ionization energies for the first four electronic states of the this compound cation.

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's stability and reactivity. malayajournal.orgresearchgate.net

For a derivative, 5-bromobenzene-1,3-dicarbonitrile, the HOMO-LUMO energy gap was calculated to be 3.726 eV, which suggests the occurrence of charge transformation within the molecule. sciensage.inforesearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sciensage.info

The analysis of FMOs helps in identifying the regions of a molecule that are most likely to participate in chemical reactions. In the case of this compound and its derivatives, the distribution of the HOMO and LUMO across the molecule indicates the sites susceptible to electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. science.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential. researchgate.net

For this compound, the MEPS shows a region of positive electrostatic potential, known as a σ-hole, on the bromine atom along the extension of the C-Br bond. researchgate.netcsic.es This positive region is surrounded by a belt of negative potential on the lateral sides of the bromine atom. researchgate.net This feature explains the ability of covalently bonded halogens to engage in halogen bonding, where the positive σ-hole interacts with nucleophiles. researchgate.net

MEPS analysis of p-bromobenzene sulfonyl chloride has shown that the negative potential sites are located on the oxygen atoms, while the positive potential sites are around the hydrogen atoms. researchgate.net Such analyses are crucial for understanding intermolecular interactions and predicting the biological activity of molecules. science.govresearchgate.net

Theoretical studies have provided deep insights into the nature of conjugation and the properties of the carbon-halogen bond in this compound. Simple molecular orbital theory, including overlap, has been used to calculate the resonance integral for the C-Br bond. aip.orgaip.org This parameter allows for the calculation of resonance dipole moments, which have shown reasonable agreement with experimental values. aip.org

These theoretical models review the assumptions and approximations involved and discuss the properties of carbon-halogen bonds in light of the results. aip.org The study of halogen bonding, a non-covalent interaction, has also benefited from theoretical calculations. DFT and higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)) theory have been used to evaluate the energetics of halogen bonds. acs.orgmarquette.edu

It has been found that dispersion forces play a significant role in halogen bonding and that standard DFT functionals may not accurately describe the energetics without empirical dispersion corrections. acs.org The interaction between the σ-hole of the bromine atom and a Lewis base, such as a carbonyl oxygen or a nitrogen atom, is a key aspect of these interactions. acs.orgresearchgate.net

Molecular Electrostatic Potential Surface (MEPS) Analysis

Spectroscopic Investigations of this compound and its Derivatives

Spectroscopy is an essential experimental technique for probing the electronic and vibrational structure of molecules.

Photoelectron spectroscopy (PES) provides direct experimental information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. aip.org High-resolution PES of this compound, obtained using synchrotron radiation and HeI radiation, has been instrumental in assigning the electronic states of its cation. aip.orgnih.govaip.org

These experimental spectra have been interpreted with the aid of advanced theoretical methods, such as the third-order algebraic-diagrammatic construction [ADC(3)] and equation-of-motion-coupled cluster with singles and doubles (EOM-CCSD) computations. nih.govaip.org These combined experimental and theoretical approaches have led to a more detailed and accurate assignment of the vibrational structure of the ionic states. nih.gov

For instance, the analysis of the 2²B₁ ionic state has been particularly challenging, and its interpretation has been refined through these high-level calculations. nih.gov The Franck-Condon analysis of the PES, including hot and cold bands, has allowed for the identification of the vibrational structure of both ionic and electronically excited states. nih.gov Studies have also been conducted on the adsorption of this compound on metal clusters, such as gold and silver, using X-ray photoelectron spectroscopy (XPS) to understand the nature of the interaction. lu.selu.se

Photoionization Dynamics and Cooper Minimum Effects

Time-Resolved Spectroscopy for Ultrafast Dynamics

Time-resolved spectroscopic techniques are powerful tools for investigating the ultrafast dynamics of molecules following photoexcitation. These methods can track the evolution of electronic and nuclear structures on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales.

Femtosecond laser spectroscopy has been employed to study the photochemistry of this compound and its derivatives. lu.seresearchgate.net In these experiments, a "pump" laser pulse excites the molecule to a higher electronic state, and a time-delayed "probe" pulse monitors the subsequent changes. This allows for the real-time observation of processes like bond cleavage and intersystem crossing. diva-portal.org

For this compound, excitation with a UV laser pulse leads to the dissociation of the bromine atom. researchgate.netresearchgate.net This process is understood to occur via a spin-orbit interaction between a bound excited singlet state (S₁) and a repulsive triplet state. diva-portal.org The lifetime of the intermediate bound state has been measured and is found to be dependent on the excitation wavelength. researchgate.netresearchgate.net For instance, following excitation at 270 nm, the S₁ state in this compound is predissociative, and the molecule dissociates in approximately 36 ps. diva-portal.org

Ultrafast transient absorption spectroscopy is a specific type of time-resolved spectroscopy that measures the changes in absorption of a sample as a function of time after excitation by a pump pulse. youtube.com This technique has been used to investigate the photodissociation of this compound in solution. researchgate.net

Femtosecond Laser Spectroscopy

Spectroscopic Characterization of Reaction Products and Intermediates

The spectroscopic characterization of reaction products and intermediates is crucial for understanding the complete reaction mechanism of this compound. One of the most significant intermediates formed from this compound is the phenyl radical (C₆H₅•), which results from the cleavage of the carbon-bromine bond. researchgate.net

In time-resolved infrared spectroscopy studies of bromodiphenyl ethers, which share the this compound moiety, excitation at 267 nm leads to the dissociation of the bromine atom within picoseconds, producing a radical compound and a bromine atom. researchgate.net Action spectroscopy, which combines mass spectrometry with laser spectroscopy, is a powerful tool for investigating ionic reaction intermediates. rsc.org Although specific applications to this compound intermediates were not detailed in the provided search results, this technique is generally applicable for obtaining structural information on such species. rsc.org

Furthermore, this compound is a key precursor in the synthesis of Grignard reagents (phenylmagnesium bromide), which are themselves crucial intermediates in a vast number of organic reactions. marketresearchintellect.com The characterization of the products of these subsequent reactions often relies on standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.net

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and investigate molecular vibrations. In the context of this compound, FT-IR studies have been employed to understand its interactions in various environments.

For instance, research on binary solutions of ethyl acetate (B1210297) and this compound has utilized FT-IR to explore the potential for hydrogen bond formation between the hydrogen atoms of this compound and the oxygen atoms of ethyl acetate. These studies observed shifts in the vibrational frequencies of the methyl and methylene (B1212753) groups of ethyl acetate, suggesting molecular interactions. Specifically, a red shift (decrease in frequency) was seen in the asymmetric stretching mode of the methyl group, while a blue shift (increase in frequency) was observed for the methylene group. This indicates a change in the vibrational energy levels of these groups upon interaction with this compound.

Furthermore, FT-IR spectroscopy, in conjunction with FT-Raman spectroscopy and density functional theory (DFT) calculations, has been used to analyze the vibrational spectra of brominated benzene (B151609) derivatives. nih.govresearchgate.net These studies provide a comprehensive assignment of the fundamental vibrational modes and offer insights into the influence of the bromine atom on the geometry and vibrations of the benzene ring. nih.gov For example, in a study of 1-bromo-3-fluorobenzene, the FT-IR and FT-Raman spectra were recorded and compared with theoretical calculations to understand the molecule's vibrational behavior. nih.gov Similarly, quantitative FT-IR spectroscopy has been used in a laboratory setting to determine the surface coverage of this compound adsorbed on silica (B1680970) surfaces, demonstrating its utility in surface chemistry analysis. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, particularly protons (¹H NMR). rsc.orgproprep.com In this compound, the ¹H NMR spectrum reveals distinct signals for the ortho, meta, and para protons on the benzene ring due to the influence of the bromine atom. rsc.org The bromine atom's electronegativity and anisotropic effects cause the surrounding protons to experience different local magnetic fields, resulting in different chemical shifts. rsc.org

For more complex analyses, deuterated this compound (this compound-D5) is often used as a solvent in NMR spectroscopy. armar-europa.decarlroth.com The use of a deuterated solvent minimizes interference from solvent signals in the ¹H NMR spectrum, allowing for a clearer and more precise analysis of the target molecule's structure. armar-europa.decarlroth.com Two-dimensional J-resolved NMR spectroscopy has also been applied to study this compound metabolites, demonstrating its power in resolving small long-range coupling constants and unambiguously determining molecular structures. nih.gov

The following table provides an example of calculated chemical shifts for the protons in this compound, referenced against benzene (7.27 ppm). rsc.org

Proton PositionCalculationExpected Chemical Shift (ppm)
Ortho7.27 + 0.187.45
Meta7.27 - 0.087.19
Para7.27 - 0.047.23

This table is based on additive chemical shift rules and provides an estimation of the proton chemical shifts in this compound.

Intermolecular Interactions and Supramolecular Chemistry

This compound is a key model system for studying non-covalent interactions, particularly halogen bonding, which plays a crucial role in molecular recognition, crystal engineering, and biological systems. acs.orgnih.gov

Halogen Bonding in this compound Complexes

Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, bromine in this compound) acting as a Lewis acid and a Lewis base. rsc.org This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the C-Br bond. nih.govmdpi.com

Computational Assessment of Halogen Bonding Magnitude and Nature

Computational studies, particularly ab initio and density functional theory (DFT) calculations, have been instrumental in quantifying the strength and understanding the nature of halogen bonds involving this compound. acs.orgnih.gov These studies have investigated complexes of this compound with various electron donors. acs.orgnih.gov

The strength of halogen bonds can vary significantly, with calculated interaction energies for this compound complexes spanning a wide range. For example, ab initio calculations at the MP2/aug-cc-pVDZ level have shown halogen bonding energies ranging from -1.52 to -15.53 kcal/mol. acs.orgnih.gov The strength of the interaction is influenced by the nature of the electron donor. acs.orgnih.gov For instance, interactions with negatively charged species are generally stronger than with neutral molecules. acs.orgnih.gov

Studies have also explored the effect of substituents on the benzene ring. Electron-withdrawing groups tend to increase the strength of the halogen bond, while electron-donating groups decrease it, with an observed effect of up to 1.5 kcal/mol. researchgate.net

The following table summarizes calculated binding energies for various this compound dimers, highlighting the presence of different interaction motifs, including halogen bonding. marquette.edu

Dimer StructureInteraction TypeBinding Energy (kJ/mol)
D1-D4π-stacked-19 to -24
D5T-shaped (CH/π)Not specified
D6-D8Halogen bonded-6 to -9
Comparison of Halogen Bonding with Hydrogen Bonding

Halogen bonds are often compared to the more familiar hydrogen bonds. nih.gov Both are directional, non-covalent interactions involving an electropositive region on one molecule and an electronegative region on another. nih.gov

Computational studies have shown that strong halogen bonds in this compound complexes can be comparable in strength to, and sometimes even stronger than, conventional hydrogen bonds. acs.orgnih.gov However, in some contexts, such as interactions with hydrogen bond donors in a perpendicular orientation, these "X-HBD" interactions can be equivalent to or more favorable than halogen bonds. nih.gov For example, the interaction of this compound with a negatively charged acetate group via a halogen bond has an energy of -5.4 kcal/mol, which is significantly less favorable than the -14.4 kcal/mol interaction observed for a perpendicular hydrogen bond donor with a methylammonium (B1206745) cation. nih.gov

The nature of the interaction also differs. Halogen bonds are typically linear, with a C-Br···Y angle close to 180 degrees. nih.gov The interaction energy decreases as this angle deviates from linearity. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

To gain deeper insight into the nature of halogen bonding, researchers employ advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. acs.orgnih.govijnc.ir

QTAIM analysis examines the topology of the electron density to characterize chemical bonds. capes.gov.brorientjchem.org In this compound complexes, the presence of a bond critical point (BCP) between the bromine atom and the electron donor is a key indicator of a halogen bond. acs.orgnih.gov The properties at the BCP, such as the electron density and its Laplacian, provide information about the strength and nature of the interaction. orientjchem.org QTAIM analysis suggests that strong halogen bonds have a more covalent character, while weaker ones are predominantly electrostatic. acs.orgnih.gov

NBO analysis provides a picture of the localized bonds and lone pairs within a molecule and can reveal donor-acceptor interactions. ijnc.irnih.gov In the context of this compound halogen bonds, NBO analysis helps to elucidate the origin of the interaction by identifying orbital overlaps and charge transfer from the electron donor to the acceptor (the this compound molecule). acs.orgnih.gov This analysis has been used to study the stability and charge delocalization arising from hyperconjugative interactions in brominated compounds. nih.gov

Crystal Engineering and Molecular Self-Assembly

The fields of crystal engineering and molecular self-assembly utilize non-covalent interactions to design and construct ordered molecular structures, such as crystalline solids and supramolecular complexes. researchgate.net In the context of this compound, its structural and electronic properties make it a valuable building block for creating complex molecular architectures. The presence of the bromine atom is pivotal, as it can participate in highly directional halogen bonding, which plays a significant role in molecular recognition and the formation of supramolecular structures. acs.orgnih.gov

Research into the complexes of this compound with various electron donors provides insight into the nature and magnitude of these halogen bonding interactions. acs.orgnih.gov These interactions are crucial in diverse fields, from materials science to the design of biological systems. nih.govh-its.org The primary intermolecular forces guiding the self-assembly of this compound include van der Waals dispersion forces, weak dipole-dipole interactions, and halogen bonds. vaia.comchemguide.co.uk

Ab initio investigations of dimeric complexes between this compound and several electron donors have been performed to model the halogen bonding interactions found in crystal structures. acs.org These studies show that intermolecular distances are often equal to or less than the sum of the van der Waals radii of the involved atoms. acs.org The strength of these halogen bonds can be comparable to or even greater than that of traditional hydrogen bonds. acs.orgnih.gov

The strength of the halogen bond is influenced by the nature of the electron donor. For charge-assisted halogen bonds, the strength has been shown to decrease in the order of OH⁻ > F⁻ > HCO₂⁻ > Cl⁻ > Br⁻. acs.orgnih.gov For neutral systems, the relative strengths are in the order of H₂CS > H₂CO > NH₃ > H₂S > H₂O. acs.orgnih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis suggests that stronger halogen bonds exhibit more covalent character, while weaker ones are predominantly electrostatic. acs.orgnih.gov

Table 1: Calculated Halogen Bonding Energies of this compound with Various Electron Donors

Electron Donor System Type Halogen Bonding Energy (kcal/mol)
Br⁻ Charge-Assisted -15.53
Cl⁻ Charge-Assisted Not specified
F⁻ Charge-Assisted Not specified
OH⁻ Charge-Assisted Not specified
HCO₂⁻ Charge-Assisted Not specified
H₂O Neutral -1.52
H₂S Neutral Not specified
NH₃ Neutral Not specified
H₂CO Neutral Not specified
H₂CS Neutral Not specified

Data calculated at the MP2/aug-cc-pVDZ level. acs.orgnih.gov

Beyond simple dimers, the self-assembly of this compound can lead to various cluster configurations. Computational studies on the this compound dimer have identified eight minimum energy structures, including π-stacked, T-shaped, and halogen-bonded isomers. researchgate.net The calculated binding energies for these complexes range from -6 to -24 kJ/mol. researchgate.net

Table 2: Calculated Binding Energies for this compound Dimer Isomers

Isomer Type Number of Structures Binding Energy Range (kJ/mol)
π-stacked 4 -6 to -24
T-shaped 1 -6 to -24
Halogen bonded 3 -6 to -24

Calculations performed at the M06-2X/aug-cc-pVDZ level, corrected for BSSE and ZPE. researchgate.net

The principles of molecular self-assembly involving this compound have been applied in the creation of functional materials. For instance, this compound has been used as a solvent in the growth of crystals for molecular gyroscopes, where its removal from the crystalline cavity allows for gyroscopic rotation. pnas.org It is also used in studies of co-crystallization, a technique to form multicomponent molecular crystals. nih.govrsc.org For example, a solvated crystal of C₆₀ with two this compound molecules (C₆₀·2C₆H₅Br) has been characterized, demonstrating the role of this compound in forming complex crystalline structures. acs.org In another study, six novel halogen-bonded co-crystals of 1,3,5-triiodo-2,4,6-trifluorobenzene with structural isomers of benzoylpyridine were synthesized, highlighting the utility of halogen bonding in creating diverse solid-state architectures. acs.org

The interaction of this compound with surfaces has also been explored. On a Cu(111) surface, molecule-substrate interactions can significantly alter the charge distribution of this compound, which in turn influences the intermolecular forces and can even reverse the selectivity of bonding sites in molecular assemblies. nih.gov

Emerging Applications and Material Science Research

Development of Advanced Materials and Functional Polymers

Bromobenzene (B47551) and its derivatives are proving to be versatile building blocks in the realm of material science, contributing to the development of advanced materials and functional polymers with unique properties. Their utility stems from the reactive nature of the carbon-bromine bond, which allows for a variety of chemical transformations, and the inherent characteristics of the phenyl group.

This compound derivatives are integral components in the formulation of liquid crystal mixtures for use in Liquid Crystal Displays (LCDs). patsnap.com Their specific optical and dielectric properties are exploited to enhance the performance of these displays. patsnap.com The synthesis of liquid crystals often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where this compound or its derivatives are coupled with boronic acids to create the complex biaryl structures characteristic of many liquid crystal molecules. researchgate.net For instance, a standard liquid crystal can be synthesized via the Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid. researchgate.net The preparation of some liquid crystal intermediates also involves the reaction of this compound derivatives. researchgate.net Furthermore, Grignard reagents prepared from this compound derivatives can be used in the synthesis of other components for LCDs, such as difluorooxymethane derivatives. google.com

A significant challenge in the field of optoelectronics is the controllable and reproducible synthesis of high-quality cesium lead bromide (CsPbBr₃) perovskite nanocrystals (PNCs) due to their low formation energies. rsc.org A novel method utilizing this compound aliphatic nucleophilic substitution (BANS) has been developed to address this challenge. rsc.orglabmartgh.com This chemical design allows for the controlled synthesis of high-quality CsPbBr₃ PNCs in a single step. grafiati.com

In this process, this compound reacts with an alkane amine upon heating, which releases hydrogen bromide (HBr). rsc.org The HBr is then trapped by a deacidification agent like cesium carbonate (Cs₂CO₃) and the alkane amine, producing cesium bromide (CsBr) and an alkane ammonium (B1175870) bromide (AAmBr). rsc.org This intermediate product, AAmBr, subsequently reacts with lead stearate (B1226849) to generate lead(II) bromide (PbBr₂), which is the final precursor for the formation of CsPbBr₃ PNCs. rsc.org This method has been successfully used to create PNCs for applications such as the fluorescent colorimetric detection of hydrochloric acid. rsc.orgmdpi.com

Table 1: Key Reactants and Products in BANS Synthesis of CsPbBr₃ PNCs

Reactant/IntermediateChemical Formula/TypeRole in Synthesis
This compoundC₆H₅BrSource of bromide, reacts with alkane amine
Alkane AmineR-NH₂Reacts with this compound, traps HBr
Cesium CarbonateCs₂CO₃Deacidification agent, source of cesium
Cesium BromideCsBrPrecursor for PNC formation
Alkane Ammonium BromideR-NH₃BrIntermediate product
Lead StearatePb(C₁₇H₃₅COO)₂Source of lead
Lead(II) BromidePbBr₂Final precursor for PNC formation
Cesium Lead Bromide PNCsCsPbBr₃Final product

The BANS method offers a high degree of control and reproducibility in the fabrication of CsPbBr₃ PNCs. rsc.orggrafiati.com This approach avoids the need to pre-dissolve precursors and allows for the synthesis to be completed in one step, enhancing simplicity and reproducibility. rsc.orgmdpi.com By loading all reactants into a single vessel and applying continuous heating under ambient conditions, high-quality PNCs can be produced within minutes. rsc.org For example, using 1,3,5-tris(bromomethyl)benzene (B90972) and oleylamine, CsPbBr₃ PNCs with a high quantum yield of 88% and a narrow full-width at half-maximum of 22 nm have been synthesized. rsc.org This method is also scalable, allowing for gram-scale synthesis without compromising the photoluminescent properties of the nanocrystals. rsc.org The ability to use precursors for cesium, lead, and bromide separately with tunable ratios provides further control over the final product. mdpi.com

The nucleation and growth kinetics of the PNCs are crucial for determining their final size, shape, and optical properties. mdpi.comnih.gov In the BANS synthesis, these kinetics can be effectively controlled by adjusting the reactivity of the this compound and alkane amine. rsc.org The release of bromide ions from the precursor decomposition is a rate-determining step in the formation of lead bromide complexes, which act as monomers for nucleation and growth. chemrxiv.org The formation of initial nuclei is controlled by this precursor decomposition, while the subsequent growth of the nanocrystals proceeds more slowly. chemrxiv.org Alternative methods, such as the ligand-assisted reprecipitation (LARP) method, also demonstrate how ligands can influence morphology; for instance, adding dodecanedioic acid can shift the morphology from nanocubes to nanoplatelets by decelerating the reaction. iphy.ac.cn The growth kinetics in hot-injection methods are often described by the LaMer mechanism of nucleation and growth. mdpi.com

Table 2: Research Findings on PNC Synthesis Control

ParameterMethod/ObservationOutcomeCitation
Reproducibility BANS one-step synthesisHigh-quality, reproducible CsPbBr₃ PNCs rsc.orggrafiati.com
Quantum Yield BANS with 1,3,5-tris(bromomethyl)benzene88% rsc.org
Scalability BANS methodSuccessful gram-scale synthesis rsc.org
Kinetics Control Regulating reactivity of this compound and alkane amineControl over nucleation and growth rsc.org
Morphology Control Adding dodecanedioic acid in LARP methodTransformation from nanocubes to nanoplatelets iphy.ac.cn

This compound finds significant application in polymer chemistry, where it is used to modify polymer structures and introduce specific functionalities. patsnap.com The incorporation of this compound units into polymer backbones or side chains introduces reactive sites. patsnap.com These sites can be used for further functionalization, crosslinking, or the attachment of other functional groups, leading to the development of advanced and functional polymers. patsnap.com For example, this compound can act as an initiator for the anionic polymerization of monomers like styrene (B11656), which allows for the synthesis of functionalized polymers with controlled molecular weights and architectures. patsnap.com

This approach is utilized in creating various polymer types. For instance, polyarylene sulphides with functional end groups can be produced using dihalogen aromatic substances like p-dithis compound. google.com Copolymers containing functionalized benzotriazole (B28993) units have been synthesized using monomers like 4,7-dibromo-2H-benzo[d]1,2,3-triazole in Suzuki coupling reactions to create materials for organic optoelectronics. mdpi.com Similarly, this compound has been used as a co-solvent with 1,8-diiodooctane (B1585395) in the fabrication of polymer/fullerene solar cells, demonstrating improved performance for certain polymer composites. aip.org The radical copolymerization of 4‐[(α,β,β‐trifluorovinyl)oxy]this compound with vinylidene fluoride (B91410) is another example of creating functional polymers. capes.gov.br

Recent research has explored the use of this compound derivatives in the context of emerging 2D materials like borophene and graphene. patsnap.com Borophene, a two-dimensional allotrope of boron, exhibits remarkable electronic and mechanical properties, making it a promising candidate for applications in electronics, energy storage, and catalysis. researchgate.netrsc.org While the direct synthesis of borophene often involves methods like molecular beam epitaxy on silver substrates, research into functionalization and heterostructure formation is ongoing. nih.govrsc.org The interaction of aromatic π-systems, such as those found in this compound, with 2D materials like graphene and borophene is a subject of study to understand adsorption mechanisms for sensing and catalysis applications. researchgate.net Combining borophene with other materials, such as graphene, can form more stable heterostructures with enhanced electrical characteristics. nih.gov

Controllable Fabrication and Reproducibility

Incorporation of this compound Units into Polymer Architectures for Modification

Sensors and Smart Materials

The unique electronic and structural properties of this compound and its derivatives have positioned them as valuable building blocks in the development of advanced sensors and smart materials. Researchers are actively exploring their use in creating materials that can respond to external stimuli, such as the presence of specific chemicals or light, opening up new possibilities in environmental monitoring, medical diagnostics, and smart technologies.

This compound-Based Compounds as Chemical Sensing Materials

This compound derivatives are increasingly being investigated and employed as critical components in chemical sensors due to their inherent redox properties and the ability to be functionalized into more complex sensing molecules. patsnap.com These compounds serve as the foundation for materials designed to detect a variety of analytes with high sensitivity and selectivity.

A notable application is in the formulation of ion-selective electrodes (ISEs) and ion-sensitive field-effect transistors (ISFETs). Lipophilic 4-hydroxyalkyl this compound derivatives, for instance, are synthesized to create highly effective sensing membranes. rsc.org The synthesis of these compounds often begins with a Grignard reaction, utilizing 4-bromophenylmagnesium bromide to introduce long-chain hydrocarbon or fluorinated carbon groups at the para position of the brominated phenyl ring. rsc.org These lipophilic tails are crucial for immobilizing the sensing agent within a hydrophobic polymer membrane, preventing it from leaching out when in contact with aqueous solutions.

Once integrated into the sensor membrane, these this compound derivatives are converted to borates, creating sterically shielded anionic sites with a loosely bound metal cation. This structure is highly reactive and selective towards certain metal cations in a sample, enabling precise detection. The underlying principle of detection relies on the redox mechanisms inherent to the this compound-based compounds. patsnap.com

Furthermore, research has expanded into functionalizing surfaces like graphene with this compound-based ligands for enhanced sensor technologies. These modifications, often involving π-π stacking interactions, create surfaces with selective binding sites for specific analytes. The detection can then be monitored through techniques like electrochemical impedance spectroscopy (EIS), which measures changes in the electrical properties of the sensor upon binding with the target analyte.

Compound NameApplication in Sensors
Lipophilic 4-hydroxyalkyl this compoundImmobilized lipophilic agent in membranes for ISE and ISFET chemical sensor devices. rsc.org
4-bromophenylmagnesium bromideGrignard reagent for the synthesis of lipophilic 4-hydroxyalkyl this compound derivatives. rsc.org
BromopentafluorobenzenePotential applications in chemical, optical, and biological sensors. patsnap.com
FluoronitrobenzenePotential applications in chemical, optical, and biological sensors. patsnap.com

Photoresponsive Metal-Organic Frameworks (MOFs) utilizing this compound Precursors

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have gained significant attention for their potential in gas storage, separation, and catalysis. A particularly exciting area of research is the development of "smart" MOFs that can respond to external stimuli like light. This compound serves as a crucial precursor in the synthesis of the organic ligands that impart these photoresponsive properties to the MOFs. nih.gov

The strategy involves incorporating photoswitchable molecules, such as azobenzenes and spiropyrans, into the MOF structure. nih.govresearchgate.net These molecules can change their shape and electronic properties upon irradiation with specific wavelengths of light, leading to a corresponding change in the properties of the MOF, such as its pore size or adsorption capacity. nih.gov

This compound and its derivatives are key starting materials for creating these photoresponsive ligands. For example, azobenzene-4,4'-dicarboxylic acid, a common linker for photoresponsive MOFs, can be synthesized through multi-step processes that can originate from brominated benzoic acids. The synthesis often involves coupling reactions to form the characteristic N=N double bond of the azobenzene (B91143) core. rsc.orgnepjol.info

Similarly, spiropyran-based ligands, which exhibit photochromism, can be synthesized from precursors that are accessible from this compound. The synthesis of spiropyrans typically involves the condensation of an indoline (B122111) derivative with a substituted salicylaldehyde. This compound can be used to build up the necessary substituted aromatic rings for these precursors through various organic reactions.

Once these photoresponsive ligands, derived from this compound precursors, are assembled with metal nodes to form a MOF, the resulting material exhibits photoswitchable behavior. For instance, an azobenzene-containing MOF can exist in a trans state, and upon UV light irradiation, the azobenzene units isomerize to the cis state. This change in the ligand's geometry can alter the pore dimensions of the MOF, allowing for the controlled uptake and release of guest molecules. This photo-controlled "breathing" of the MOF has potential applications in targeted drug delivery and on-demand gas separation. nih.gov

The development of these photoresponsive MOFs from this compound precursors highlights the compound's importance in creating advanced materials with dynamic and controllable functionalities.

Compound NameRole in Photoresponsive MOFs
This compoundPrecursor for the synthesis of photoresponsive organic ligands. nih.gov
Azobenzene-4,4'-dicarboxylic acidA photoresponsive organic linker used in the construction of smart MOFs. rsc.orgnepjol.info
Spiropyran derivativesPhotoswitchable molecules incorporated as ligands in MOFs to induce photoresponsive behavior. nih.govresearchgate.net
p-Nitrobenzoic acidAn intermediate in the synthesis of azobenzene-4,4'-dicarboxylic acid. rsc.orgnepjol.info

Environmental and Degradation Studies of Bromobenzene

Environmental Fate and Transformation Pathways

Bromobenzene (B47551), a halogenated aromatic compound, is recognized as an environmental pollutant due to its potential for persistence and toxicity. chemicalbook.comnih.gov Its fate in the environment is governed by several processes, including volatilization, adsorption, and degradation. chemicalbook.com With a significant vapor pressure, this compound is expected to exist primarily as a vapor in the atmosphere. chemicalbook.com In aquatic environments, it shows limited adsorption to sediment and is not readily biodegradable by microorganisms. chemicalbook.comepa.gov

Degradation Characteristics under External Electric Fields

Recent research has explored novel methods for the degradation of persistent organic pollutants like this compound, including the application of external electric fields. worldscientific.comuni-leipzig.de Theoretical studies utilizing density functional theory (DFT) have provided insights into the mechanisms of this compound degradation under such conditions. worldscientific.comresearching.cngoogle.com

Theoretical investigations have demonstrated that the application of an external electric field can significantly influence the stability of the carbon-bromine (C-Br) bond in the this compound molecule. worldscientific.com As the strength of the electric field increases, the C-Br bond elongates, indicating a tendency to break. worldscientific.com This is a critical step in the degradation of the molecule. Studies have shown that at a specific electric field strength, the dissociation barrier for the C-Br bond can be completely eliminated, leading to the spontaneous cleavage of the bond and subsequent degradation of this compound. worldscientific.com

Key findings from these theoretical studies include the impact of the electric field on various molecular properties that contribute to bond dissociation. These properties are summarized in the interactive data table below.

The potential energy surface (PES) provides a theoretical landscape of a molecule's energy as a function of its geometry, offering crucial insights into reaction pathways. fiveable.me For the degradation of this compound under an external electric field, PES analysis reveals a gradual decrease in the dissociation barrier of the C-Br bond as the field strength increases. worldscientific.com When the applied electric field reaches a critical value, such as 15.43 V·nm⁻¹, the dissociation barrier can disappear entirely, signifying that the C-Br bond is broken and the this compound molecule is degraded. worldscientific.com This analysis is fundamental to understanding the efficiency and mechanism of electric field-induced degradation.

Theoretical Studies of C-Br Bond Dissociation under Applied Fields

Photocatalytic Degradation and Reductive Coupling Mechanisms

Photocatalysis presents another promising avenue for the degradation and transformation of this compound. nih.govresearchgate.net This process typically involves the use of a semiconductor photocatalyst that, upon absorbing light, generates electron-hole pairs. nih.gov These charge carriers can then initiate redox reactions that lead to the breakdown of organic pollutants.

In the context of this compound, photocatalytic processes can lead to its degradation or its transformation into other compounds through reductive coupling. nih.govresearchgate.net One studied mechanism involves the use of a Pd/g-C₃N₄ photocatalyst. nih.gov Upon light irradiation, electrons are excited in the graphitic carbon nitride (g-C₃N₄) and transferred to palladium (Pd) nanoparticles, which act as the active sites. nih.gov These electrons then participate in the reductive debromination of this compound, leading to the formation of a phenyl radical. nih.gov Two of these radicals can then couple to form biphenyl (B1667301), a common product of reductive coupling reactions. nih.govias.ac.in

The proposed mechanism for the photocatalytic reductive coupling of this compound is as follows:

Light absorption by the photocatalyst (e.g., g-C₃N₄) generates an electron-hole pair. nih.gov

The excited electron is transferred to the co-catalyst (e.g., Pd nanoparticles). nih.gov

An electron is transferred to the this compound molecule, forming a radical anion. nih.gov

The radical anion undergoes C-Br bond cleavage to produce a phenyl radical and a bromide ion. nih.gov

Two phenyl radicals couple to form biphenyl. nih.gov

Bioremediation and Biotransformation Research

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform environmental pollutants into less harmful substances. frontiersin.orgslideshare.net Several studies have investigated the potential of various microorganisms to biodegrade this compound. nih.govresearchgate.netnih.gov

Research has shown that certain microorganisms can utilize this compound as a carbon and energy source. nih.govresearchgate.net For instance, the tropical marine yeast Yarrowia lipolytica has been found to grow on this compound, degrading it through an initial dehalogenation step. nih.govresearchgate.net The degradation pathway involves the formation of several intermediate metabolites.

The biotransformation of this compound by Yarrowia lipolytica involves the following key steps and metabolites: nih.govresearchgate.net

Initial Attack: The process begins with the dehalogenation of this compound. nih.govresearchgate.net

Intermediate Formation: Phenol is formed as the initial intermediate product. nih.govresearchgate.net

Further Degradation: Phenol is further metabolized to catechol. nih.govresearchgate.net

Ring Cleavage: The aromatic ring of catechol is cleaved via the ortho-cleavage pathway, forming cis,cis-muconic acid. nih.govresearchgate.net

Final Mineralization: The resulting intermediates are then funneled into the Krebs cycle and eventually mineralized to carbon dioxide. nih.govresearchgate.net

This biodegradation pathway highlights a potential route for the natural attenuation of this compound in contaminated environments and provides a basis for developing bioremediation strategies. nih.govfrontiersin.org

Exploration of Bioactive Derivatives

The utility of this compound extends beyond its role as a simple intermediate to the development of novel bioactive derivatives with therapeutic potential.

Bromobenzene in Medicinal and Agrochemical Research

1 Bromobenzene-Containing Compounds as Potential Therapeutic Agents.grandviewresearch.com

Researchers are actively exploring this compound-containing compounds as potential therapeutic agents for a variety of diseases. grandviewresearch.com The introduction of a bromine atom onto a phenyl ring can significantly influence a molecule's biological activity. For instance, brominated derivatives of naturally occurring compounds have shown promise in medicinal chemistry. An example is 10-bromofascaplysin, a brominated derivative of a marine natural product, which has been investigated for its potential anticancer properties, specifically as an inhibitor of cyclin-dependent kinases (CDKs). Similarly, 4-Acetamido-3-bromobenzenesulfonyl chloride is an intermediate used to synthesize compounds that act as antagonists for angiotensin II and endothelin receptors, which are important in regulating blood pressure. Derivatives of this compound have also shown antimicrobial activity against various bacterial strains. The exploration of such this compound-containing structures opens new avenues for the discovery of novel drugs.

Table 2: Examples of Bioactive This compound (B47551) Derivatives

Compound/Derivative Class Potential Therapeutic Application Mechanism of Action (where known)
10-bromofascaplysin Anticancer Inhibition of cyclin-dependent kinases (CDKs).
4-Acetamido-3-bromobenzenesulfonyl chloride derivatives Cardiovascular disease Antagonism of angiotensin II and endothelin receptors.

Table 3: List of Chemical Compounds Mentioned

Compound Name
10-bromofascaplysin
4-Acetamido-3-bromobenzenesulfonyl chloride
Benzene (B151609)
Bromine
This compound
This compound-d5
Phencyclidine

This compound-Containing Compounds as Potential Therapeutic Agents

Immunosuppressants

The utility of the this compound scaffold in medicinal chemistry extends to the development of novel immunosuppressive agents. The introduction of bromine into a molecule can significantly influence its biological activity, and researchers have explored this in various molecular frameworks to achieve immunosuppressive effects. These effects are often mediated through the inhibition of specific targets crucial for immune cell function.

One area of investigation involves the development of inhibitors for the voltage-gated potassium channel Kv1.3. This channel is a key regulator of T-lymphocyte activation, making it an attractive target for immunosuppressive therapies. The diterpenoid pyrone, (-)-Nalanthalide , has been identified as a blocker of the Kv1.3 channel with an IC50 value of 3.9 µM. targetmol.commedchemexpress.com In synthetic efforts toward related complex natural products with potential immunosuppressive activity, this compound derivatives have been utilized as key building blocks. For instance, the synthesis of the tetracyclic core of (-)-kampanol A, a compound with potential biological activity, involved the conjugate addition of a Grignard reagent derived from a this compound derivative. While not present in the final Nalanthalide molecule, the use of this compound derivatives in the synthesis of complex scaffolds highlights their importance in accessing molecules with potent biological activities.

Another class of compounds where bromine substitution has been explored for immunosuppressive potential is α-halogenated phosphonates. These compounds can act as bioisosteres of phosphates and inhibit enzymes that recognize phosphate (B84403) groups, which are critical in many signaling pathways, including those in immune cells. rsc.orgresearchgate.net Research has demonstrated the potential of α-halogenated phosphonates as immunosuppressive agents. researchgate.net For example, α-bromomethylene phosphonate (B1237965) derivatives have been developed as inhibitors of autotaxin and as antagonists for lysophosphatidic acid (LPA) receptors, which are involved in various cellular processes, including immune responses. nih.gov Specifically, the compound BrP-LPA (palmitoyl α-bromomethylene phosphonate) has been shown to be a pan-antagonist for LPA1–4 receptors and an inhibitor of autotaxin. nih.gov

Additionally, tetrahydroquinoline derivatives are another class of compounds that have been investigated for a range of biological activities, including potential immunosuppressive effects. patsnap.com While broad claims about the immunosuppressive and anti-inflammatory properties of brominated tetrahydroquinoline derivatives have been made, specific data detailing this activity remains an active area of research. patsnap.comtandfonline.com

Table 1: Examples of Brominated Compounds or Related Molecules with Immunosuppressive Potential

Compound/Class Target Activity
(-)-Nalanthalide Voltage-gated potassium channel Kv1.3 IC50 = 3.9 µM targetmol.commedchemexpress.com
α-Bromophosphonates (e.g., BrP-LPA) Autotaxin, LPA Receptors Pan-antagonist for LPA1-4 nih.gov
Bromodomain Inhibitors

The this compound moiety is a recurring structural feature in the design and synthesis of bromodomain inhibitors. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. Their involvement in diseases such as cancer and inflammation has made them attractive targets for therapeutic intervention.

The this compound group often serves as a key recognition element, fitting into the hydrophobic acetyl-lysine binding pocket of the bromodomain. Its presence can significantly contribute to the binding affinity and selectivity of the inhibitor.

In the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, this compound derivatives have been used as crucial starting materials. For instance, a substituted this compound was utilized in a Suzuki coupling reaction to synthesize the core structure of a new class of potent BET inhibitors. targetmol.com Further optimization of a lead compound, which lacked a moiety to interact with the well-defined "WPF" hydrophobic pocket of the BRD4 protein, led to the discovery of highly potent inhibitors. targetmol.com

Research into bivalent bromodomain inhibitors, which can simultaneously engage both bromodomains within a single BET protein like BRD4, has also highlighted the importance of the this compound scaffold. medchemexpress.com These bivalent inhibitors often show enhanced cellular potency compared to their monovalent counterparts.

Furthermore, in the pursuit of inhibitors for non-BET bromodomains, such as the Bromodomain and PHD finger Transcription Factor (BPTF), the this compound ring has been incorporated into inhibitor designs. BPTF is overexpressed in several cancers, making it a compelling therapeutic target. caymanchem.com Structure-activity relationship studies on pyridazinone-based scaffolds have led to the development of potent BPTF inhibitors, where the this compound group plays a role in occupying the binding pocket. caymanchem.com

Table 2: Examples of Bromodomain Inhibitors and Related Compounds

Compound Target Bromodomain Binding Affinity (Ki or IC50)
Compound 7 BRD4 BD1 Ki = 387 nM targetmol.com
BRD4 BD2 Ki = 476 nM targetmol.com
Compound 31 (CD161) BRD4 BD1 Ki = 4.4 nM targetmol.com
BRD4 BD2 Ki = 1.9 nM targetmol.com
BZ1 BPTF Kd = 6.3 nM caymanchem.com

Q & A

Q. What experimental models and methodologies are used to assess bromobenzene-induced hepatotoxicity in preclinical studies?

Researchers commonly use rodent models (e.g., rats) to study this compound hepatotoxicity. Key steps include:

  • Dose administration : Intraperitoneal injection (e.g., 300 mg/kg) with controlled time points (3, 6, 9, 24 hours post-treatment) to track glutathione (GSH) depletion dynamics .
  • Biochemical assays : Quantify hepatic GSH content using spectrophotometric methods or HPLC. Statistical validation (e.g., two-sample t-test) ensures significance (p<0.01) between treated and control groups .
  • Data analysis : Principal Component Analysis (PCA) correlates GSH depletion with gene expression changes over time .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Keep in cool, ventilated areas away from UV light and incompatible materials (e.g., oxidizers, strong acids/bases) .
  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for ventilation .
  • Emergency measures : Equip labs with eyewash stations and emergency showers. Collect spills using non-sparking tools .

Q. How does this compound’s electronic structure influence its reactivity in nitration reactions?

  • Resonance stabilization : Nitration at ortho/para positions generates sigma complexes stabilized by resonance delocalization. Meta substitution lacks equivalent resonance forms, making intermediates less stable .
  • Experimental validation : Computational models (e.g., molecular orbital theory) predict regioselectivity, aligning with observed nitro product distributions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict this compound’s spectral properties under external electric fields?

  • Methodology : Use BPV86/6-311G(d,p) basis sets to simulate IR and UV-Vis spectra. Compare computational results (e.g., vibrational frequencies, absorption wavelengths) with experimental data to validate accuracy .
  • Applications : Predict spectral shifts caused by electric fields, aiding material science applications (e.g., sensor design) .

Q. What are the advantages of benchmark dose (BMD) modeling over NOAEL/LOAEL approaches in this compound risk assessment?

  • BMD benefits : Incorporates full dose-response data, improving POD (Point of Departure) accuracy. Reduces reliance on arbitrary dose spacing in experimental designs .
  • Case study : The EPA derived subchronic/chronic reference doses (RfDs) for this compound using BMD, enhancing transparency in risk assessment .

Table 1 : Comparison of BMD vs. NOAEL/LOAEL Approaches

Parameter BMD NOAEL/LOAEL
Data utilizationFull dose-response curveSingle dose point
Statistical robustnessHigh (confidence intervals)Low (experimental design bias)
Regulatory acceptanceEPA-endorsed Traditional but limited

Q. How can time-course gene expression data be integrated with biochemical markers to study this compound toxicity?

  • Experimental design : Collect liver samples at intervals (3–24 hours post-treatment) for RNA sequencing and GSH quantification.
  • Analytical tools : Apply PCA to identify co-regulated genes (e.g., oxidative stress pathways) temporally linked to GSH depletion .
  • Challenges : Address variability in rebound effects (e.g., GSH recovery at 24 hours with high variance) by increasing sample sizes .

Q. What are the key challenges in developing eco-friendly this compound synthesis methods?

  • Goals : Reduce raw material waste, improve catalyst efficiency (e.g., transition metal catalysts), and minimize by-products (e.g., HBr) .
  • Innovations : Explore solvent-free reactions or microwave-assisted synthesis to enhance yield and purity .

Q. How do molecular orbital calculations optimize this compound’s structural and vibrational properties?

  • Computational workflow : Use SCF (Self-Consistent Field) theory with DZV basis sets to calculate bond angles (e.g., 120° C-C-H) and vibrational frequencies .
  • Validation : Compare simulated IR spectra with experimental data to refine computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.